molecular formula C9H17N3S B11714758 5-Cyclohexyl-1,3,5-triazinane-2-thione CAS No. 2669-97-8

5-Cyclohexyl-1,3,5-triazinane-2-thione

Cat. No.: B11714758
CAS No.: 2669-97-8
M. Wt: 199.32 g/mol
InChI Key: NYIFUCGHCMSJJP-UHFFFAOYSA-N
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Description

5-Cyclohexyl-1,3,5-triazinane-2-thione is a heterocyclic compound with the molecular formula C₉H₁₇N₃S It is characterized by a triazinane ring substituted with a cyclohexyl group and a thione group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclohexyl-1,3,5-triazinane-2-thione can be achieved through the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine with carbon disulfide and formaldehyde, followed by cyclization to form the triazinane ring . The reaction typically requires a catalyst and is conducted under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Cyclohexyl-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Cyclohexyl-1,3,5-triazinane-2-thione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Cyclohexyl-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a cyclohexyl group and a thione group within a triazinane ring. This structure imparts distinct chemical properties, such as increased hydrophobicity and specific reactivity patterns, making it valuable for various applications .

Properties

CAS No.

2669-97-8

Molecular Formula

C9H17N3S

Molecular Weight

199.32 g/mol

IUPAC Name

5-cyclohexyl-1,3,5-triazinane-2-thione

InChI

InChI=1S/C9H17N3S/c13-9-10-6-12(7-11-9)8-4-2-1-3-5-8/h8H,1-7H2,(H2,10,11,13)

InChI Key

NYIFUCGHCMSJJP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2CNC(=S)NC2

Origin of Product

United States

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